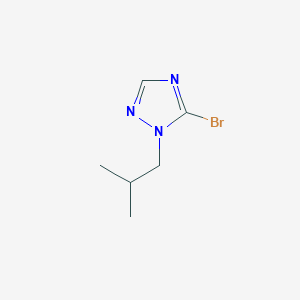

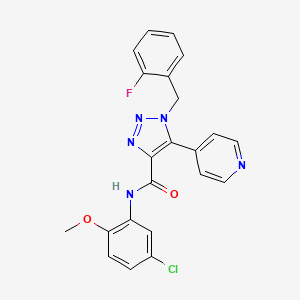

![molecular formula C22H18FN5S B2434544 2-[3-(2,5-ジメチル-1H-ピロール-1-イル)-2-チエニル]-6-(4-フルオロフェニル)ピラゾロ[1,5-a]ピリミジン-7-アミン CAS No. 439095-87-1](/img/structure/B2434544.png)

2-[3-(2,5-ジメチル-1H-ピロール-1-イル)-2-チエニル]-6-(4-フルオロフェニル)ピラゾロ[1,5-a]ピリミジン-7-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a novel inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The structure-activity relationship (SAR) studies have found derivatives in which the following substituents and substitution pattern were responsible for the activity on the pyrrole ring; (i) a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and (ii) an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) .Molecular Structure Analysis

The molecular structure of this compound is complex. The crystal structure established the linkage of the conjugated –C5 N2–N3 C6– central unit with the two terminal deprotonated pyrrole units .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The structure-activity relationship (SAR) studies have found derivatives in which the following substituents and substitution pattern were responsible for the activity on the pyrrole ring .科学的研究の応用

- 研究者らは、この化合物の誘導体を合成し、その抗菌性を評価しました . これらの誘導体は、抗菌剤として潜在的な可能性を示しており、細菌感染症との闘いに貢献する可能性があります。

- この化合物は、架橋ジルテニウム錯体の文脈で研究されています。 これらの錯体は、アクセス可能なレドックス状態において感度の高い電子形態を示し、その性質は補助配位子の変化によって調節できます . これらの錯体を理解することは、材料科学と触媒作用に影響を与える可能性があります。

- 驚くべきことに、この化合物の誘導体である4-(2,5-ジメチル-1H-ピロール-1-イル)-N-(2,5-ジオキソピロリジン-1-イル)ベンズアミド(MPPB)は、細胞培養におけるモノクローナル抗体(mAb)の産生を促進することが判明しました . この予期せぬ効果は、さらなる調査を必要とし、バイオ医薬品製造に影響を与える可能性があります。

抗菌活性

BODIPY 類似体架橋ジルテニウム錯体

mAb(モノクローナル抗体)産生増強

作用機序

Target of Action

Similar compounds have been found to exhibit action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes can affect several biochemical pathways. For instance, DHFR is involved in the folic acid pathway , which is crucial for DNA synthesis and cell division. On the other hand, enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway . Therefore, the inhibition of these enzymes can lead to disruption in these pathways and their downstream effects .

将来の方向性

特性

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5S/c1-13-3-4-14(2)27(13)19-9-10-29-21(19)18-11-20-25-12-17(22(24)28(20)26-18)15-5-7-16(23)8-6-15/h3-12H,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMZBGDFERTARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

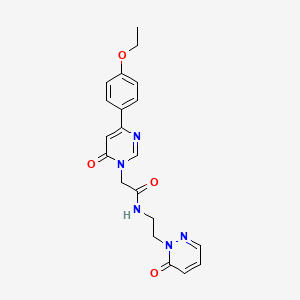

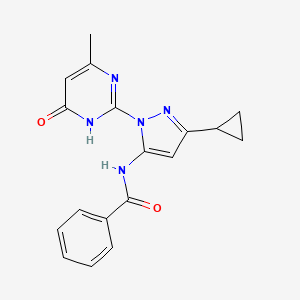

![6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2434466.png)

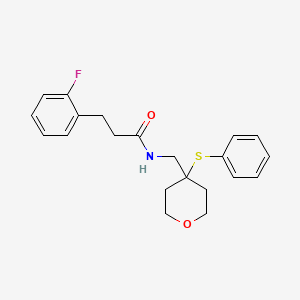

![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2434467.png)

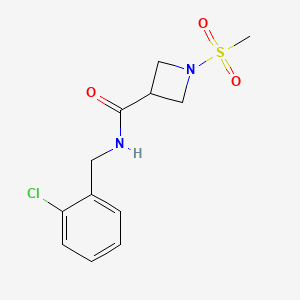

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2434470.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate](/img/structure/B2434471.png)

![tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B2434473.png)

![(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B2434475.png)

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2434477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2434480.png)